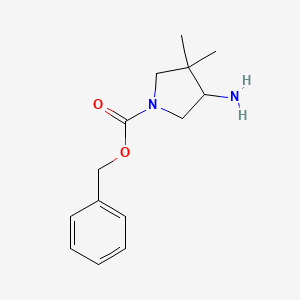
Benzyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate
Cat. No. B1511941
M. Wt: 248.32 g/mol
InChI Key: OMWSSIGSQHJXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07893056B2
Procedure details


To a solution of phenylmethyl (4Z)-3,3-dimethyl-4-[(methyloxy)imino]-1-pyrrolidinecarboxylate (0.7126 g, 2.579 mmol) in THF (26 mL) was added borane-THF complex (1.0 M in THF, 5.2 mL, 5.2 mmol). The solution was heated at 50° C. and stirred for 2 h. The solution was then cooled to room temperature and quenched by addition of 6 N aq. NaOH (2 mL). The mixture was diluted with brine and extracted with Et2O (3×100 mL). The combined organic phase was dried over anhydrous MgSO4, filtered, and concentrated in vacuo. To a solution of the residue in MeOH (20 mL) was added 50% aq. NH2OH (5 mL), and the solution was heated at 60° C. and stirred overnight. The solution was then cooled to room temperature and concentrated in vacuo. The residue was partitioned between DCM (200 mL) and 1 N aq. NaOH (50 mL), and the organic phase was dried over anhydrous MgSO4, filtered, and concentrated in vacuo to give racemic phenylmethyl 4-amino-3,3-dimethyl-1-pyrrolidinecarboxylate (0.5899 g, 92% yield) as a colorless oil. LCMS: (M+H)+: 249.1.
Quantity
0.7126 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:20])[CH2:3][N:4]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:5]/[C:6]/1=[N:7]\OC.B.C1COCC1>C1COCC1>[NH2:7][CH:6]1[CH2:5][N:4]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:3][C:2]1([CH3:20])[CH3:1] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.7126 g
|
|
Type
|
reactant
|
|
Smiles
|
CC/1(CN(C\C1=N/OC)C(=O)OCC1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
5.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
B.C1CCOC1
|
|
Name
|
|
|
Quantity
|
26 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was then cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by addition of 6 N aq. NaOH (2 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was diluted with brine
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with Et2O (3×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phase was dried over anhydrous MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To a solution of the residue in MeOH (20 mL) was added 50% aq. NH2OH (5 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated at 60° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was then cooled to room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between DCM (200 mL) and 1 N aq. NaOH (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase was dried over anhydrous MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1C(CN(C1)C(=O)OCC1=CC=CC=C1)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.5899 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
